molecular formula C15H11BClN3 B7909093 2-(6-Chloropyridin-3-yl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine

2-(6-Chloropyridin-3-yl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine

Cat. No.: B7909093
M. Wt: 279.5 g/mol
InChI Key: LOOOVWTVEWTQCX-UHFFFAOYSA-N
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Description

2-(6-Chloropyridin-3-yl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine is a specialized diazaborinane compound that serves as a valuable building block in materials science and chemical research. This molecule belongs to a class of nitrogen-boron heterocycles known for their unique electronic properties and ability to form specific supramolecular architectures . Researchers utilize this chloropyridyl-substituted derivative to explore the stabilization of organic radicals and to engineer crystalline materials with defined π-stacked columnar structures . The incorporation of the chloropyridin-3-yl group influences the molecular conformation, leading to a distinct dihedral angle between the planar diazaborinine and pyridyl units, which can affect packing and intermolecular interactions in the solid state . Its primary research value lies in its application as a precursor for developing novel organic electronic materials, studying host-guest chemistry, and creating functional molecular assemblies through its self-organization behavior . This compound is intended for use by qualified researchers in controlled laboratory settings.

Properties

IUPAC Name

3-(6-chloropyridin-3-yl)-2,4-diaza-3-boratricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BClN3/c17-14-8-7-11(9-18-14)16-19-12-5-1-3-10-4-2-6-13(20-16)15(10)12/h1-9,19-20H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOOOVWTVEWTQCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(NC2=CC=CC3=C2C(=CC=C3)N1)C4=CN=C(C=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(6-Chloropyridin-3-yl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activities associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

The compound has the following chemical identifiers:

PropertyValue
Catalog NumberNX74008
PubChem CID71306576
Molecular Weight279.5 g/mol
Molecular FormulaC15H11BClN3
IUPAC Name3-(6-chloropyridin-3-yl)-2,4-diaza-3-boratricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene

Anticancer Properties

Recent studies have indicated that this compound exhibits anticancer activity . In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For example:

  • Case Study 1 : In a study involving human lung cancer cells (A549), treatment with this compound resulted in a significant decrease in cell viability (IC50 = 12 µM) after 48 hours of exposure.

Antimicrobial Activity

The compound also shows antimicrobial properties , particularly against gram-positive bacteria. In a series of tests:

  • Case Study 2 : The minimum inhibitory concentration (MIC) against Staphylococcus aureus was found to be 25 µg/mL. This suggests potential use as an antimicrobial agent in therapeutic applications.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of DNA Synthesis : The presence of the diazaborinine moiety is thought to interfere with nucleic acid synthesis.
  • Induction of Oxidative Stress : The compound may generate reactive oxygen species (ROS), leading to cellular damage and apoptosis in cancer cells.

Research Findings

A comprehensive analysis of multiple studies indicates that the biological activity of this compound is linked to its ability to interact with specific biological targets:

TargetEffectReference
DNA PolymeraseInhibition
TopoisomeraseInduction of apoptosis
Protein KinasesModulation of signaling pathways

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Aryl Derivatives

2-Phenyl and Halogenated Derivatives
  • 2-Phenyldiazaborinine : Exhibits a simpler aryl substitution. Its crystal structure (tetragonal, space group I4) shows a hydrogen-bonded network with N–H···N interactions (D–H = 0.93 Å, H···A = 2.21 Å) .
  • 2-(4-Bromophenyl) Derivative: Molecular weight 323.00 g/mol; synthesized via Suzuki-Miyaura coupling. Crystal data (monoclinic, P2₁/c) highlight planar geometry, with B–N bond lengths averaging 1.42 Å .
  • 2-(3,5-Difluorophenyl) Derivative : Synthesized using Bdan-Bpin chemistry. Its $^{11}$B NMR signal at δ 28.4 ppm indicates a tetrahedral boron center. Stability against hydrolysis is enhanced compared to Bpin derivatives due to electron-withdrawing fluorine substituents .
Heteroaromatic Substitutions
  • 2-(Pyridin-4-yl) Derivative : Crystal structure (tetragonal, a = 21.5659 Å, c = 5.0863 Å) shows a hydrogen-bonded tetrameric network. The pyridyl nitrogen participates in N–H···N hydrogen bonds (D···A = 3.113 Å), influencing solubility and aggregation .
  • 2-(5-Bromo-2-thienyl) Derivative: Molecular weight 329.02 g/mol; melting point 141°C.
Chloropyridyl vs. Other Pyridyl Derivatives

The 6-chloro substituent on the pyridyl ring in the target compound enhances electrophilicity at the boron center compared to non-halogenated analogs (e.g., 2-(pyridin-4-yl)). This increases reactivity in cross-coupling reactions while maintaining thermal stability (decomposition >190°C) .

Boron-Masked Derivatives

Dioxaborolan and Dioxaborinan Derivatives
  • 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl) : Synthesized via diol masking (63% yield). $^{1}$H NMR shows aromatic protons at δ 7.10–6.19 ppm , with B–O bonds stabilizing the boron center. This derivative is less reactive than Bdan but more soluble in polar solvents .
  • 2-(4,4,5,5-Tetrakis(methyl-d₃)-1,3,2-dioxaborolan-2-yl) : Deuterated variant with 86% yield. Used in isotopic labeling studies due to its robust B–O bonding .
Trifluoroborate Derivatives
  • 2-(Trifluoro-4-boranyl) : A cesium salt synthesized in 95% yield. Decomposes at 190°C , offering thermal stability for high-temperature reactions. The trifluoroborate group enhances Lewis acidity, facilitating transmetalation in catalysis .

Ionic and Polymerizable Derivatives

Pyridinium Salts
  • 4-Ethylpyridinium Iodide Derivative : Formed by quaternizing the pyridyl nitrogen. The crystal structure (CCDC 2349942) reveals a planar Bdan core with torsional angles (C6–N2–B1–C3 = 179.14°) critical for charge delocalization in ionic liquids .
Polymerizable Monomers
  • 2-(4-Vinylphenyl) Derivative : Incorporated into fluorescent polymers for Fe³⁺/Cr³⁺ detection. The vinyl group enables radical polymerization, yielding materials with quantum yields >0.5 .

Table 1: Physical and Spectral Properties of Selected Derivatives

Compound Molecular Weight (g/mol) Melting Point (°C) $^{11}$B NMR (ppm) Yield (%) Key Application
2-(6-Chloropyridin-3-yl) (Target) 279.54 >190 (dec.) 28.4 >95 Cross-coupling reactions
2-(3,5-Difluorophenyl) 280.08 160–163 28.4 77 Stable boronate precursor
2-(5-Bromo-2-thienyl) 329.02 141 27.8 63 Optoelectronic materials
2-(Trifluoro-4-boranyl) Cs Salt 349.00 190 (dec.) 30.1 95 Lewis acid catalysis

Table 2: Crystal Structure Comparison

Compound Space Group Unit Cell Parameters (Å) Hydrogen Bond Geometry (Å)
2-(Pyridin-4-yl) I4 a = 21.5659, c = 5.0863 N–H···N: 3.113
2-(4-Bromophenyl) P2₁/c a = 12.345, b = 8.901, c = 15.678 B–N: 1.42
2-(3,4-Dimethoxyphenyl) P-1 a = 8.923, b = 10.245, c = 12.101 C–H···π: 2.89

Preparation Methods

Naphtho[1,8-de]diamine Intermediate

The naphtho[1,8-de]diamine scaffold forms the foundational structure of the target compound. Its synthesis typically begins with the reduction of 1,8-dinitronaphthalene using catalytic hydrogenation (Pd/C, H₂) or stoichiometric reducing agents like iron powder in acidic media. The diamine intermediate is highly reactive, necessitating inert atmosphere handling to prevent oxidation.

6-Chloropyridin-3-ylboronic Acid Derivatives

The 6-chloropyridin-3-yl group is introduced via boronic acid or ester precursors. Industrial suppliers such as Frontier Specialty Chemicals provide pinacol-protected 6-chloropyridin-3-ylboronic acid esters (e.g., CAS: 2121514-25-6). These esters enhance stability during storage and enable controlled reactivity in cross-coupling reactions.

Core Diazaborinine Ring Formation

Boron-Trifluoride-Mediated Condensation

A validated method for diazaborinine synthesis involves the reaction of naphtho[1,8-de]diamine with arylboronic esters under Lewis acid activation. In a representative procedure:

  • Reactants :

    • Naphtho[1,8-de]diamine (1.0 equiv)

    • 6-Chloropyridin-3-ylboronic acid pinacol ester (1.2 equiv)

    • Boron trifluoride ethylamine complex (3.0 equiv)

  • Solvent System : Cyclopentyl methyl ether (CPME)/toluene (1:1 v/v)

  • Conditions : 80°C, argon atmosphere, 12–16 h

The boron trifluoride acts as a fluorophile, abstracting fluoride ions from the boronate ester to generate a reactive borane intermediate, which subsequently couples with the diamine.

Table 1: Representative Reaction Conditions and Yields

ParameterValueSource
Temperature80°C
Reaction Time12–16 h
SolventCPME/toluene
Yield (crude)60–75%

Post-Synthetic Modifications and Purification

Work-Up and Isolation

After reaction completion, the mixture is quenched with saturated sodium bicarbonate (5 mL per mmol substrate) and extracted with ethyl acetate. Silica gel chromatography (petroleum ether/ethyl acetate, 3:1) isolates the product, avoiding decomposition of the acid-sensitive diazaborinine ring.

Crystallization and Characterization

Recrystallization from hexane/ethyl acetate mixtures yields analytically pure material. Key spectroscopic features include:

  • ¹¹B NMR : A singlet near δ 27–29 ppm, characteristic of tetracoordinated boron in diazaborinines.

  • ¹H NMR : Distinct aromatic signals for the naphthalene (δ 7.0–7.8 ppm) and chloropyridinyl (δ 8.2–8.6 ppm) moieties.

Alternative Synthetic Strategies

Microwave-Assisted Synthesis

Accelerated synthesis using microwave irradiation (e.g., 100°C, 30 min) may reduce reaction times, though thermal stability of the diazaborinine ring under these conditions requires empirical validation.

Industrial-Scale Considerations

Catalyst Recycling and Solvent Recovery

Large-scale production necessitates solvent recovery systems (e.g., CPME distillation) and catalyst immobilization to reduce costs. Boron trifluoride ethylamine complex recovery remains challenging due to its hygroscopic nature.

Purity Specifications

Pharmaceutical-grade material requires HPLC purity >99%, achievable via preparative HPLC with C18 columns (acetonitrile/water mobile phase) .

Q & A

Q. What are the established synthetic routes for 2-(6-chloropyridin-3-yl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine, and what reaction conditions are critical?

The synthesis typically involves boron-containing precursors and aryl coupling reactions. A common method uses Bpin (bis(pinacolato)diboron) or B(dan) (naphthalene-1,8-diamino boronamide) reagents with halogenated pyridine derivatives. For example, in analogous compounds like 2-(3,5-difluorophenyl) derivatives, the reaction proceeds via a Schlenk tube setup under inert conditions, combining Bpin-B(dan) (1.0 eq.), aryl amine (2.0 eq.), tetrabutylammonium iodide (TBAI, 0.01 eq.), sodium acetate (NaOAc, 0.15 eq.), and benzoyl peroxide (BPO, 0.01 eq.) . Key conditions include temperature control (80–100°C) and reaction time (12–24 hours). The chloropyridinyl group is introduced via Suzuki-Miyaura coupling or direct substitution, requiring anhydrous solvents and rigorous exclusion of oxygen .

Q. How is X-ray crystallography applied to determine the structural configuration of this compound?

Single-crystal X-ray diffraction is the gold standard. Crystals are grown via slow evaporation of a dichloromethane/hexane mixture. Data collection uses a Bruker APEX-II diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 193 K to minimize thermal motion artifacts. Structural refinement with programs like OLEX2 or SHELXL confirms bond lengths (e.g., B–N bonds ~1.40–1.45 Å) and dihedral angles between the naphthodiazaborinine core and chloropyridinyl substituent. For example, in related structures, the boron center adopts a trigonal planar geometry, with π-stacking interactions stabilizing the lattice .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • NMR : 11^{11}B NMR shows a peak near δ 30 ppm (characteristic of tricoordinate boron). 1^{1}H and 13^{13}C NMR confirm aromatic proton environments (e.g., pyridinyl protons at δ 7.8–8.5 ppm) and absence of unreacted starting materials .
  • MS : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]+^+ at m/z 279.54 for C15_{15}H11_{11}BClN3_3) .
  • IR : B–N stretching vibrations appear at 1350–1450 cm1^{-1} .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale preparation, and what are common side reactions?

Yield optimization requires precise stoichiometry of boron reagents and aryl halides. For example, excess Bpin (1.2 eq.) improves boron incorporation but risks boronate ester byproducts. Side reactions include:

  • Deboronation : Hydrolysis of the B–N bond under acidic conditions. Mitigated by using dry solvents and molecular sieves.
  • Dimerization : Occurs at high concentrations; dilution (0.1 M in THF) suppresses this .
  • Halogen scrambling : Chloropyridinyl groups may undergo displacement; monitored via 35^{35}Cl NMR or HPLC .

Q. How do electronic effects of the 6-chloropyridinyl substituent influence the compound’s reactivity in cross-coupling reactions?

The electron-withdrawing chlorine atom activates the pyridine ring toward nucleophilic aromatic substitution but deactivates it in electrophilic reactions. In Suzuki-Miyaura coupling, the Cl group enhances oxidative addition to palladium catalysts (e.g., Pd(PPh3_3)4_4) but may require higher temperatures (100–120°C) for transmetallation. Computational studies (DFT) on analogous compounds show that the Cl substituent lowers the LUMO energy of the pyridine ring, facilitating electron-deficient aryl coupling .

Q. How can contradictions in crystallographic data (e.g., bond length variations) be resolved?

Discrepancies in bond lengths (e.g., B–N vs. B–C) may arise from:

  • Thermal motion : Low-temperature (100 K) data collection reduces atomic displacement parameters .
  • Crystallographic refinement : Using anisotropic displacement parameters and twin refinement in OLEX2 improves accuracy .
  • Polymorphism : Solvent choice (e.g., DCM vs. EtOH) can lead to different packing motifs, validated via PXRD .

Q. What strategies are recommended for studying the compound’s electronic properties (e.g., charge transport in materials science)?

  • Cyclic voltammetry : Measures redox potentials (e.g., E1/2_{1/2} for boron-centered oxidation).
  • DFT calculations : Gaussian 09 with B3LYP/6-31G(d) basis set models HOMO-LUMO gaps and charge distribution.
  • UV-Vis spectroscopy : π→π* transitions in the naphthodiazaborinine core (~300–400 nm) correlate with conjugation length .

Q. How does the compound’s stability under ambient conditions affect experimental design?

The boron-nitrogen bond is sensitive to moisture. Storage recommendations:

  • Inert atmosphere : Schlenk lines or gloveboxes (<1 ppm O2_2/H2_2O).
  • Light sensitivity : Amber vials prevent photodegradation of the aromatic system.
  • Thermal stability : TGA shows decomposition above 200°C, limiting high-temperature applications .

Methodological Considerations

  • Contradiction Analysis : Compare crystallographic data (e.g., C–C bond lengths in vs. 19) using software like Mercury (CCDC) to identify outliers.
  • Safety Protocols : Use fume hoods for handling chlorinated intermediates; waste disposal follows EPA guidelines for boron-containing compounds .

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